N-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDO]ACETAMIDE
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Overview
Description
N-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDO]ACETAMIDE is a synthetic organic compound with the molecular formula C13H20N2O4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an ethyl group, a sulfonamide group, and an acetamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDO]ACETAMIDE typically involves multiple steps. One common method includes the following steps:
Halogenation Reaction: A compound is halogenated using a halogenating agent to obtain an intermediate compound.
Hydrolysis: The intermediate compound undergoes hydrolysis to form another intermediate.
Esterification: The hydrolyzed intermediate is esterified with another compound to form a new intermediate.
Amine Transesterification: The esterified intermediate undergoes amine transesterification with ethylamine or its salt to form the final product.
Oxidation: The final intermediate is oxidized to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, cost-effectiveness, and environmental friendliness. Conventional and easily available starting materials are used, and the synthesis steps are designed to be short and efficient .
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDO]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDO]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
N-ETHYL-2-(4-FORMYLPHENYL)ACETAMIDE: This compound has a similar structure but with a formyl group instead of a sulfonamide group.
N-ETHYL-2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDE: Another similar compound with slight variations in the functional groups.
Uniqueness
N-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDO]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-ethyl-2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-3-14-12(17)8-15-13(18)9-16-21(19,20)11-6-4-10(2)5-7-11/h4-7,16H,3,8-9H2,1-2H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJRWGGKENZQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CNC(=O)CNS(=O)(=O)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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